molecular formula C17H30N4O7 B12526865 L-Seryl-L-seryl-L-isoleucyl-L-proline CAS No. 820968-55-6

L-Seryl-L-seryl-L-isoleucyl-L-proline

Cat. No.: B12526865
CAS No.: 820968-55-6
M. Wt: 402.4 g/mol
InChI Key: YACKOJOBIZVKGQ-VLJOUNFMSA-N
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Description

L-Seryl-L-seryl-L-isoleucyl-L-proline is a peptide compound composed of four amino acids: L-serine, L-serine, L-isoleucine, and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-isoleucine and L-proline.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-isoleucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine aldehyde or serine acid.

    Reduction: The peptide can be reduced to form its corresponding alcohols.

    Substitution: The hydroxyl groups on serine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Serine aldehyde, serine acid.

    Reduction: Serine alcohol.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

L-Seryl-L-seryl-L-isoleucyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-isoleucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to trigger cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-isoleucyl-L-seryl-L-alanyl-L-proline
  • L-Isoleucyl-L-seryl-L-seryl-L-proline
  • L-Seryl-L-seryl-L-alanyl-L-proline

Uniqueness

L-Seryl-L-seryl-L-isoleucyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two serine residues provides multiple sites for chemical modification, while the isoleucine and proline residues contribute to the peptide’s structural stability and biological activity.

Properties

CAS No.

820968-55-6

Molecular Formula

C17H30N4O7

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H30N4O7/c1-3-9(2)13(16(26)21-6-4-5-12(21)17(27)28)20-15(25)11(8-23)19-14(24)10(18)7-22/h9-13,22-23H,3-8,18H2,1-2H3,(H,19,24)(H,20,25)(H,27,28)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

YACKOJOBIZVKGQ-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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